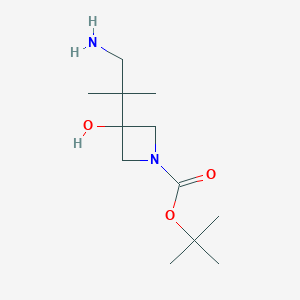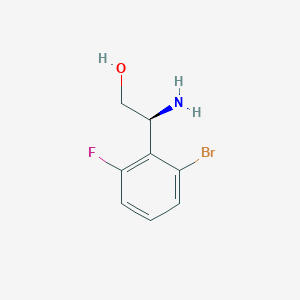
(s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol is a chiral compound with significant potential in various fields of scientific research It is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol typically involves the following steps:
Bromination: The starting material, 2-fluoroaniline, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the ortho position relative to the amino group.
Reduction: The resulting 2-bromo-6-fluoroaniline is then reduced to form the corresponding ethan-1-ol derivative. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (s)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol moiety, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the amino group can lead to the formation of secondary or tertiary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkoxy, or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of 2-amino-2-(2-bromo-6-fluorophenyl)acetaldehyde or 2-amino-2-(2-bromo-6-fluorophenyl)acetic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
(s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: It is employed in studies investigating the structure-activity relationships of various bioactive molecules.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-2-(2-bromo-6-chlorophenyl)ethan-1-ol
- 2-Amino-2-(2-bromo-6-methylphenyl)ethan-1-ol
- 2-Amino-2-(2-bromo-6-iodophenyl)ethan-1-ol
Comparison:
- Uniqueness: The presence of both bromine and fluorine atoms in (s)-2-Amino-2-(2-bromo-6-fluorophenyl)ethan-1-ol makes it unique compared to similar compounds with different halogen substitutions. This unique combination can lead to distinct chemical and biological properties.
- Reactivity: The reactivity of the compound can vary based on the nature of the halogen atoms. For example, the presence of fluorine can enhance the compound’s stability and lipophilicity compared to its chlorinated or iodinated counterparts.
Eigenschaften
Molekularformel |
C8H9BrFNO |
|---|---|
Molekulargewicht |
234.07 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(2-bromo-6-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-5-2-1-3-6(10)8(5)7(11)4-12/h1-3,7,12H,4,11H2/t7-/m1/s1 |
InChI-Schlüssel |
ZHKRICXGDQWTMX-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)Br)[C@@H](CO)N)F |
Kanonische SMILES |
C1=CC(=C(C(=C1)Br)C(CO)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



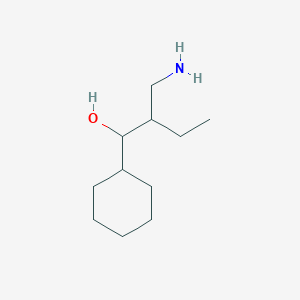
![1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]piperidine-4-carboxylicacid](/img/structure/B13548800.png)
![Potassium trifluoro(spiro[2.3]hexan-5-yl)borate](/img/structure/B13548804.png)
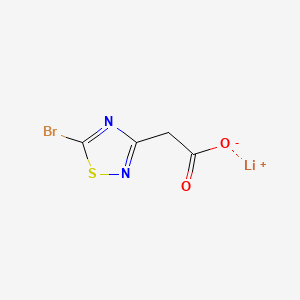
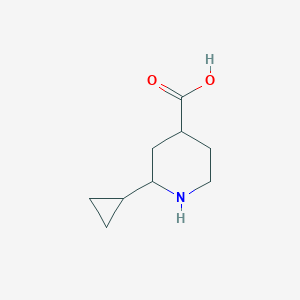
![((3R,4S)-3-(Aminomethyl)-4-ethoxypyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone hydrochloride](/img/structure/B13548836.png)
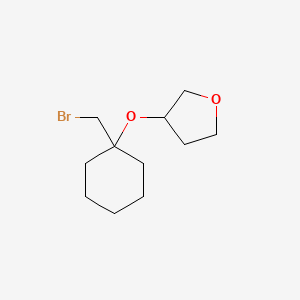

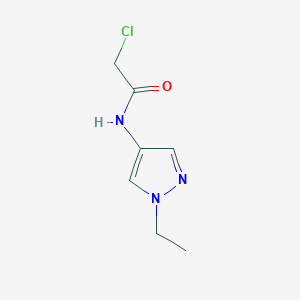


![4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole](/img/structure/B13548879.png)
